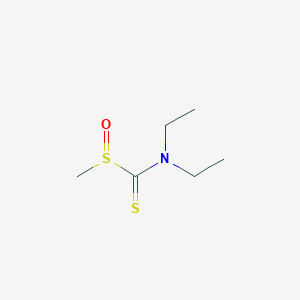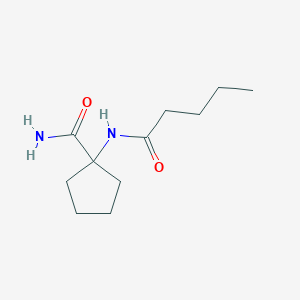
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, commonly known as ACPC, is a chiral amino acid derivative that has been widely used in scientific research due to its unique chemical properties. ACPC is a non-protein amino acid that contains a pyrrolidine ring and an allyl ester group. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of ACPC is not fully understood, but it is believed to involve the modulation of glutamate receptor activity. ACPC has been shown to bind to the NMDA receptor, a subtype of glutamate receptor, and enhance its activity. This results in an increase in synaptic plasticity and the formation of new memories.
Biochemical and Physiological Effects
ACPC has been found to exhibit various biochemical and physiological effects, including the modulation of glutamate receptor activity, the enhancement of acetylcholine release, and the promotion of synaptic plasticity. These effects make ACPC a valuable tool for studying the mechanisms of memory formation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ACPC in lab experiments include its relatively simple synthesis, its ability to modulate glutamate receptor activity, and its potential therapeutic applications in neurological disorders. However, there are also some limitations associated with the use of ACPC, including its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of ACPC. One potential application is the development of ACPC-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the investigation of the mechanism of action of ACPC and its potential interactions with other neurotransmitters and receptors. Additionally, the use of ACPC in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
ACPC can be synthesized through a multi-step process involving the reaction of pyrrolidine with allyl chloroformate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of ACPC is relatively simple and can be performed in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
ACPC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. ACPC has also been found to enhance the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Propiedades
IUPAC Name |
(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCFSFLIIUEAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223853 | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
110637-44-0 | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















